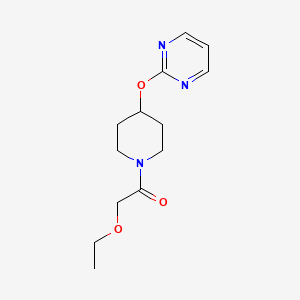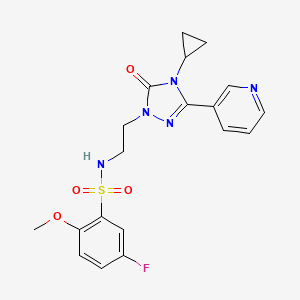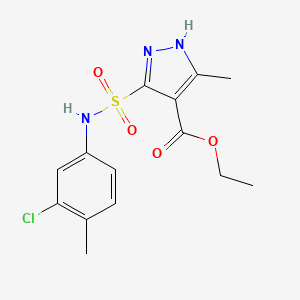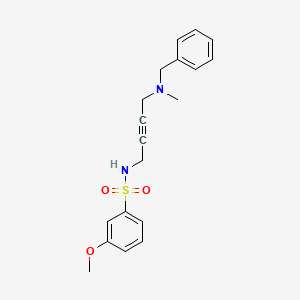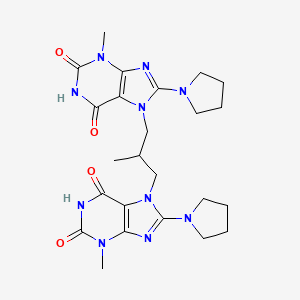
7,7'-(2-methylpropane-1,3-diyl)bis(3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7'-(2-methylpropane-1,3-diyl)bis(3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione) is a useful research compound. Its molecular formula is C24H32N10O4 and its molecular weight is 524.586. The purity is usually 95%.
BenchChem offers high-quality 7,7'-(2-methylpropane-1,3-diyl)bis(3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,7'-(2-methylpropane-1,3-diyl)bis(3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on structurally similar molecules emphasizes advancements in synthesis techniques and structural analyses. For instance, novel derivatives of pyrrolidine-diones have been synthesized and characterized, showcasing the importance of molecular structure confirmation through X-ray crystal structure determination (Hong-Shui Lv et al., 2013). Such research underlines the relevance of detailed structural knowledge in the development of new compounds for various applications.
Electronic and Optical Properties
Investigations into compounds with pyridine and purine structures have been conducted to explore their electronic and optical properties. These studies are crucial for the development of materials with specific functionalities, such as high conductivity and electron mobility, which are essential for applications in electronics and photonics (Lin Hu et al., 2015).
Coordination Chemistry and Complexation
Research has also focused on the coordination chemistry of pyridine-dione compounds, demonstrating their ability to form complexes with various metal ions. These studies highlight the potential of such molecules in creating novel coordination compounds with specific properties, which could be useful in catalysis, materials science, and medicinal chemistry (Xiao-lei Zhao et al., 2018).
High-Performance Polymers
The development of high-performance polymers incorporating pyridine units is another area of interest. These polymers exhibit desirable properties such as solubility, thermal stability, and mechanical strength, making them suitable for various industrial applications (Y. Guan et al., 2015).
Tautomerism and Molecular Interactions
Understanding the tautomerism and intramolecular interactions in compounds similar to the one offers insights into their reactivity and stability. This knowledge is crucial for designing molecules with tailored properties for specific applications (M. Sigalov et al., 2011).
Biological Activities
Studies on pyridine and purine derivatives have explored their biological activities, including their potential as therapeutic agents. Such research underscores the importance of structural modifications in enhancing the biological efficacy of these compounds (Bok Young Kim et al., 2004).
Propriétés
IUPAC Name |
3-methyl-7-[2-methyl-3-(3-methyl-2,6-dioxo-8-pyrrolidin-1-ylpurin-7-yl)propyl]-8-pyrrolidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N10O4/c1-14(12-33-15-17(29(2)23(37)27-19(15)35)25-21(33)31-8-4-5-9-31)13-34-16-18(30(3)24(38)28-20(16)36)26-22(34)32-10-6-7-11-32/h14H,4-13H2,1-3H3,(H,27,35,37)(H,28,36,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYPZHXOWLOJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1N3CCCC3)N(C(=O)NC2=O)C)CN4C5=C(N=C4N6CCCC6)N(C(=O)NC5=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2537753.png)

![6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2537757.png)
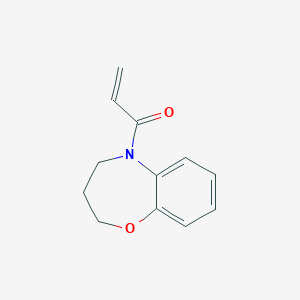
![N-[1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2537759.png)
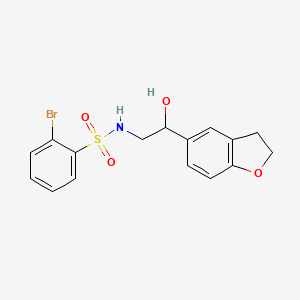
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-difluoromethanesulfonylbenzamide](/img/structure/B2537764.png)
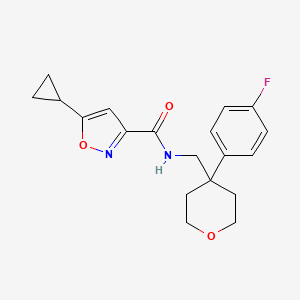
![2-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine](/img/structure/B2537767.png)

